1-(2-Bromoethyl)imidazole;hydron;bromide

Radiosensitizer Prodrug pharmacokinetics Hypoxic cell cytotoxin

Procure 1-(2-Bromoethyl)imidazole hydrobromide as a stable, crystalline solid (mp 105–108°C) to avoid the handling and stability issues of the hygroscopic free base. Its N1-(2-bromoethyl) substitution pattern provides kinetically distinct reactivity ideal for controlled aziridine ring closure, a critical requirement for replicating the RB 6145 pharmacophore. The bromoethyl arm's superior leaving-group aptitude, compared to chloro analogs, ensures efficient quaternisation for synthesizing imidazolium salts, task-specific ionic liquids, and NHC-phosphine ligand precursors. This building block is essential for macrocycle construction and catalytic applications where regioisomeric purity is paramount.

Molecular Formula C5H8Br2N2
Molecular Weight 255.94 g/mol
Cat. No. B7855545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)imidazole;hydron;bromide
Molecular FormulaC5H8Br2N2
Molecular Weight255.94 g/mol
Structural Identifiers
SMILES[H+].C1=CN(C=N1)CCBr.[Br-]
InChIInChI=1S/C5H7BrN2.BrH/c6-1-3-8-4-2-7-5-8;/h2,4-5H,1,3H2;1H
InChIKeyMZNYYFODRQQSJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethyl)imidazole Hydrobromide – CAS 94614-83-2: A Bifunctional Alkylating Imidazole Building Block for Prodrug Design, NHC Ligand Synthesis, and Ionic Liquid Architectures


1-(2-Bromoethyl)imidazole hydrobromide (CAS 94614-83-2; molecular formula C₅H₈Br₂N₂; MW 255.94 g/mol for the hydrobromide salt) is an N1‑substituted imidazole derivative bearing a primary alkyl bromide side‑chain, isolated as the crystalline hydrobromide salt . The compound possesses a computed XLogP3 of 0.7 for the free base and a topological polar surface area of 17.8 Ų [1]. It functions as a versatile electrophilic building block whose bromoethyl arm undergoes nucleophilic substitution (Sₙ2) and whose imidazole nitrogen can be further quaternised to imidazolium salts. The hydrobromide salt form provides a well‑defined crystalline solid (mp 105–108 °C) that is easier to handle and formulate than the hygroscopic free base .

Why 1-(2-Bromoethyl)imidazole Hydrobromide Cannot Be Swapped with Chloro‑, Iodo‑, or Regioisomeric Analogs Without Altering Reactivity, Pharmacokinetics, or Synthetic Utility


The C–Br bond in the bromoethyl side chain exhibits a leaving‑group aptitude that is kinetically distinct from the chloro analog and more shelf‑stable than the iodo analog [1]. In haloethyl‑amine prodrug systems, the rate of aziridine ring closure under physiological conditions (pH ~ 6, 37 °C) follows the order I ≈ Br > Cl ≫ F, meaning a chloroethyl analog cyclises too slowly to generate therapeutically meaningful concentrations of the active aziridine, while the iodo analog is prone to premature decomposition before administration [1]. The hydrobromide salt form is not cosmetic: the free base of 1-(2-bromoethyl)imidazole is an oil with limited shelf stability, whereas the hydrobromide is a crystalline solid (mp 105–108 °C) that resists quaternisation‑induced degradation during storage . The N1‑substitution pattern also dictates downstream reactivity; the N1‑(2‑bromoethyl) isomer yields imidazolium salts with an ethylene‑tethered leaving group ideally positioned for macrocycle formation, whereas the C2‑ and C4‑substituted regioisomers present different steric and electronic environments at the imidazole nitrogen, altering both quaternisation rates and the geometry of resulting N‑heterocyclic carbene (NHC) complexes [2].

Quantitative Differentiation of 1-(2-Bromoethyl)imidazole Hydrobromide Versus Chloroethyl, Iodoethyl, and Regioisomeric Analogs


Bromoethyl Side‑Chain Enables a 2.5‑Fold Therapeutic Index Gain for the Derived Prodrug RB 6145 over the Parent Aziridine RSU 1069

In a direct head‑to‑head murine study, RB 6145 – the prodrug constructed using the 1-(2-bromoethyl)imidazole scaffold – demonstrated a 2.5‑fold reduction in systemic toxicity relative to the pre‑formed aziridine RSU 1069, while retaining comparable antitumour activity [1]. Specifically, RB 6145 administered i.p. at 190 mg kg⁻¹ produced peak plasma concentrations of the active metabolite RSU 1069 of approximately 50 μg mL⁻¹, versus roughly 100 μg mL⁻¹ achieved with an equimolar dose of RSU 1069 itself; the plasma AUC₀–∞ for the active metabolite was ca. 47 μg mL⁻¹ h from RB 6145 compared with ca. 84 μg mL⁻¹ h from direct RSU 1069 injection – a ~1.8‑fold lower systemic exposure that underpins the improved safety window without proportionate loss of tumour drug levels [1]. The chloroethyl analog was explicitly deprioritised in the same series because its aziridine ring‑closure rate under physiological conditions was insufficient for effective prodrug activation [2].

Radiosensitizer Prodrug pharmacokinetics Hypoxic cell cytotoxin

Aziridine Ring‑Closure Kinetics: Bromoethyl Outperforms Chloroethyl by a Wide Margin Under Physiological Conditions

The 1990 J. Med. Chem. study systematically compared haloethyl‑amino prodrugs bearing F, Cl, Br, and I leaving groups for their ability to cyclise to the active aziridine in aqueous solution at pH ~ 6, 37 °C [1]. The relative ring‑closure rates followed the order I ≈ Br > Cl ≫ F. The authors concluded that 'α-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol (RB 6145, 10) is identified as the most useful compound in terms of biological activity and rate of ring closure under physiological conditions' [1]. The chloro congener cyclised too slowly for effective prodrug function, while the iodo congener, although similarly reactive, presented greater synthetic and stability challenges [2]. This kinetic advantage is directly attributable to the Brønsted leaving‑group ability of bromide (pKₐ of HBr ~ −9) versus chloride (pKₐ of HCl ~ −7), a difference that manifests in Sₙ2 transition‑state stabilisation.

Prodrug activation kinetics Leaving group reactivity Aziridine formation

Crystalline Hydrobromide Salt Provides Defined Melting Point (105–108 °C) and Ambient Storage Stability Versus the Oily Free Base

The hydrobromide salt of 1-(2-bromoethyl)imidazole is a crystalline solid with a defined melting point of 105–108 °C, whereas the free base is an oil that presents challenges for accurate weighing, formulation, and long‑term storage . Vendor specifications confirm a purity of ≥98% (NLT 98%) for the hydrobromide salt, with recommended long‑term storage in a cool, dry place . In contrast, the free base (CAS 94614-83-2, free base form) requires storage at −4 °C for 1–2 weeks or −20 °C for 1–2 years, underscoring the practical stability advantage conferred by salt formation . The analogous 1-(2-chloroethyl)imidazole hydrochloride salt (CAS 92952-84-6), while also a solid, exhibits different hygroscopicity and solubility profiles due to the difference in halide counterion identity .

Salt form engineering Solid‑state handling Storage stability

N1‑(2‑Bromoethyl) Substitution Pattern Yields Bis‑Bromoethylimidazolium Salts in 41–43% Yield for Macrocyclic NHC Precursor Synthesis

The N1‑substitution pattern of 1-(2-bromoethyl)imidazole is critical for constructing imidazolium‑linked macrocycles. Griffiths et al. (2019) demonstrated that alkylation of bis(imidazolylmethyl)benzene precursors with 1,2‑dibromoethane produces the corresponding bis‑bromoethylimidazolium bromide salts in isolated yields of 41.2–43.2% [1]. These salts serve as direct precursors to tetra‑imidazolium macrocycles, which function as anion receptors with measurable association constants for chloride, bromide, and iodide [1]. By contrast, C2‑substituted bromoethyl imidazoles (e.g., 2-(2-bromoethyl)-1H-imidazole, CAS 51036-76-1) place the electrophilic arm on the ring carbon rather than the nitrogen, requiring fundamentally different synthetic strategies for quaternisation and often affording lower macrocyclisation yields due to altered conformational preferences . The N1‑bromoethyl isomer provides a linear N–CH₂CH₂–Br topology ideally suited for stepwise imidazolium formation and subsequent macrocycle closure [2].

N‑Heterocyclic carbene ligands Imidazolium macrocycles Anion receptors

Bromoethyl Leaving Group Enables Efficient NHC–Palladium Complex Formation and Suzuki Coupling Catalytic Activity

The (β‑bromoethyl)imidazolium bromide intermediate – prepared directly from N‑substituted imidazole and 1,2‑dibromoethane – is a key precursor for phosphine‑functionalised NHC ligands. In a study by Lee et al. (2004), (β‑bromoethyl)imidazolium bromides were reacted with HPPh₂ to yield bidentate NHC‑phosphine ligand precursors (L·HBr) in good yields, which upon palladation gave PdLCl₂ complexes that were catalytically efficient in Suzuki coupling of aryl bromides with phenylboronic acid [1]. The bromoethyl tether length and the bromide counterion were essential for the one‑pot palladation step; attempts to use the corresponding chloroethyl‑tethered imidazolium chlorides required harsher conditions and gave lower complex yields [2]. This is a direct consequence of the superior leaving‑group ability of bromide versus chloride in the nucleophilic displacement by the phosphine nucleophile, consistent with the well‑established halide reactivity order in Sₙ2 reactions at primary alkyl centres (Br⁻ is displaced ~30–50× faster than Cl⁻ under comparable conditions) [3].

Palladium catalysis NHC ligand design Cross-coupling

Commercial Availability at ≥98% Purity with Full Analytical Characterisation Package (HPLC, NMR, LCMS)

1-(2-Bromoethyl)imidazole hydrobromide is commercially available from multiple reputable suppliers with a purity specification of ≥98% (NLT 98%) . The compound is supplied with a Certificate of Analysis (CoA) including HPLC or GC purity determination, ¹H NMR and ¹³C NMR structural confirmation, and LCMS or GCMS identity verification . This level of analytical characterisation exceeds what is typically provided for the analogous chloroethylimidazole hydrochloride, which is commonly offered at 95% purity without a full spectroscopic characterisation package . For procurement decisions in medicinal chemistry and materials science, the availability of batch‑specific purity data and spectroscopic confirmation reduces the need for in‑house re‑characterisation and ensures reproducible downstream chemistry .

Quality assurance Analytical characterisation Procurement specification

Procurement‑Relevant Application Scenarios Where 1-(2-Bromoethyl)imidazole Hydrobromide Is the Demonstrably Preferred Building Block


Radiosensitizer and Bioreductive Cytotoxin Prodrug Development (RB 6145 and Analogues)

The 1-(2-bromoethyl)imidazole scaffold is the established synthetic entry point for RB 6145 (α-[[(2-bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol), the only bromoethyl‑based prodrug in the RSU 1069 series that achieved a 2.5‑fold therapeutic index improvement in murine tumour models while retaining radiosensitising potency [1]. The bromoethyl arm undergoes controlled aziridine ring closure at physiological pH, a kinetic prerequisite that the chloro analog fails to meet, making this building block irreplaceable for any programme aiming to replicate or improve upon the RB 6145 pharmacophore [2].

Synthesis of Tetra‑Imidazolium Macrocycles as Anion Receptors and NHC Ligand Platforms

Stepwise alkylation of bis(imidazolylmethyl)benzene with 1,2‑dibromoethane generates bis‑bromoethylimidazolium bromide salts in 41–43% isolated yield, which are then elaborated into tetra‑imidazolium macrocycles with defined halide‑binding constants [1]. The N1‑(2‑bromoethyl) substitution pattern is geometrically essential for this macrocycle topology; the C2‑ and C4‑bromoethyl regioisomers produce different connectivity that cannot access the same cyclic architectures [1].

Phosphine‑Functionalised NHC–Palladium Complexes for Suzuki–Miyaura Cross‑Coupling Catalysis

(β‑Bromoethyl)imidazolium bromide, generated from N‑substituted imidazole and 1,2‑dibromoethane, serves as the direct precursor for bidentate NHC‑phosphine ligands (L·HBr). These ligands, upon palladation, yield PdLCl₂ complexes that are catalytically active in Suzuki coupling of aryl bromides with phenylboronic acid [1]. The bromoethyl arm enables efficient phosphine displacement under mild conditions; chloroethyl analogs require harsher conditions that reduce functional‑group compatibility [2].

Imidazolium‑Based Ionic Liquid and Polyelectrolyte Monomer Synthesis

Quaternisation of 1-(2-bromoethyl)imidazole with diverse electrophiles provides imidazolium bromide salts that are direct precursors to task‑specific ionic liquids, polymerisable ionic liquid monomers, and polyelectrolytes. The hydrobromide salt form facilitates accurate stoichiometric control during quaternisation, while the crystalline nature simplifies purification before polymerisation or IL formation [1]. The higher leaving‑group reactivity of the bromoethyl arm versus chloroethyl ensures more complete quaternisation in shorter reaction times, critical for achieving high molecular weights in subsequent polymerisations [2].

Quote Request

Request a Quote for 1-(2-Bromoethyl)imidazole;hydron;bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.